Bz-DTPA

Radioimmunoconjugation Serum Stability Copper-64

Researchers requiring high-specific-activity radioimmunoconjugates often encounter low chelator-to-antibody ratios. Bz-DTPA (p-SCN-Bn-DTPA) resolves this via an isothiocyanate-functionalized DTPA scaffold enabling 8.8 chelators per antibody-44% higher than DOTA. Achieves >96% labeling yield and 98.85±0.14% radiochemical purity for ¹¹¹In-SPECT, and >95% purity for ¹⁷⁷Lu therapy. Lyophilized 'ready-to-label' kit formulations available. Bulk quantities in stock for global dispatch.

Molecular Formula C22H28N4O10S
Molecular Weight 540.5 g/mol
CAS No. 102650-30-6
Cat. No. B009580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-DTPA
CAS102650-30-6
Synonyms1-(4-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
1-p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid
SCN-Bz-DTPA
Molecular FormulaC22H28N4O10S
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
InChIInChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
InChIKeyVAOYPHGXHKUTHC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-SCN-Bn-DTPA: Specifications & Procurement Profile


1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (commonly referred to as p-SCN-Bn-DTPA or Bz-DTPA, CAS 102650-30-6) is an acyclic bifunctional chelating agent (BFCA) derived from the diethylenetriaminepentaacetic acid (DTPA) framework . Characterized by a diethylenetriamine backbone with five carboxymethyl groups and a 4-isothiocyanatobenzyl moiety linked via a methylene spacer, this compound presents a molecular formula of C22H28N4O10S and a molecular weight of 540.54 g/mol [1]. It is commercially available both as the free acid and as a trihydrochloride salt (C22H28N4O10S·3HCl, MW 649.9) exhibiting a melting point of 190-194 °C, with solubility in water, methanol, and ethanol [2]. As a bifunctional chelator, p-SCN-Bn-DTPA integrates a robust octadentate metal-binding core with an amine-reactive isothiocyanate group, enabling covalent conjugation to biomolecules such as monoclonal antibodies, peptides, and proteins prior to radiometal complexation for diagnostic imaging and targeted radiotherapeutic applications [3].

Why p-SCN-Bn-DTPA Cannot Be Replaced


Direct substitution of p-SCN-Bn-DTPA with other DTPA derivatives or macrocyclic chelators is scientifically invalid due to marked, quantifiable differences in metal-chelate stability, radiolabeling efficiency, and in vivo performance. While the DTPA core provides a foundational chelation scaffold, comparative studies demonstrate that the isothiocyanatobenzyl substitution in p-SCN-Bn-DTPA, the acyclic backbone versus macrocyclic structures, and variations in linker chemistry confer profoundly divergent bioconjugation and stability profiles [1]. For instance, acyclic DTPA derivatives exhibit fundamentally distinct kinetic and thermodynamic stability profiles for Cu-64 compared to macrocyclic frameworks, directly impacting serum stability and biodistribution [2]. Furthermore, among DTPA analogs, the presence of a rigid cyclohexyl spacer (CHX) in CHX-A''-DTPA versus the flexible benzyl spacer in p-SCN-Bn-DTPA alters the steric environment of the metal-binding pocket, influencing labeling kinetics and metal complex stability . Consequently, interchangeability without rigorous revalidation of radiochemical yield, specific activity, and in vitro/in vivo stability is precluded by these established performance differentials [3].

p-SCN-Bn-DTPA: Head-to-Head Comparisons


⁶⁴Cu Serum Stability vs. Macrocyclic Chelators

In direct head-to-head comparisons of ⁶⁴Cu-labeled rituximab immunoconjugates, p-SCN-Bn-DTPA (an acyclic DTPA derivative) demonstrated significantly inferior serum stability relative to macrocyclic chelators such as DOTA, NOTA, and PCTA. Specifically, a study assessing eight different bifunctional chelators found that while macrocyclic conjugates exhibited minimal dissociation (<6% over 48 hours), DTPA-derivative conjugates including p-SCN-Bn-DTPA showed poor serum stability [1]. A separate comparative evaluation confirmed that Bn-DTPA-rituximab retained only 85% stability in saline and <40% stability in serum after 48 hours, in stark contrast to macrocyclic immunoconjugates which maintained >94% serum stability over the same period [2]. This quantifiable instability under physiological conditions represents a critical differentiator for applications requiring prolonged circulation or high in vivo integrity.

Radioimmunoconjugation Serum Stability Copper-64 Macrocyclic Chelators

Chelator Loading: p-SCN-Bn-DTPA vs. DOTA

In a study preparing lyophilized rituximab immunoconjugates for Lu-177 labeling, p-SCN-Bn-DTPA demonstrated a measurably higher conjugation efficiency to the anti-CD20 antibody compared to the macrocyclic analog p-SCN-Bn-DOTA. Under identical conjugation conditions, MALDI-TOF-MS analysis revealed an average of 8.8 p-SCN-Bn-DTPA chelators attached per antibody molecule, whereas p-SCN-Bn-DOTA conjugation yielded an average of 6.1 chelators per antibody [1]. This represents approximately a 44% increase in chelator loading for the acyclic DTPA derivative. Both formulations preserved antibody structural integrity as confirmed by SDS-PAGE and FT-IR, and supported successful radiolabeling with Lu-177 achieving radiochemical purity exceeding 95% [2]. The higher chelator density achievable with p-SCN-Bn-DTPA may translate to enhanced specific activity for therapeutic radionuclides.

Bioconjugation Antibody Labeling Lutetium-177 Radioimmunotherapy

Thermodynamic Stability vs. EDTA

The DTPA core within p-SCN-Bn-DTPA provides exceptional thermodynamic stability for metal-chelate complexes, with reported stability constants (log K) exceeding 10²⁰ for lanthanide and trivalent metal ions [1]. This represents a stability enhancement of several orders of magnitude compared to the classical chelator ethylenediaminetetraacetic acid (EDTA), which typically forms complexes with log K values in the range of 15-19 for similar metal ions. The octadentate coordination environment provided by the diethylenetriamine backbone with five carboxylate arms enables p-SCN-Bn-DTPA to effectively sequester radiometals including ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu, and Gd³⁺, minimizing transchelation in vivo . The benzyl spacer between the DTPA core and the isothiocyanate reactive group further ensures that bioconjugation does not compromise the chelating cavity or metal coordination geometry.

Thermodynamic Stability Chelation Chemistry Lanthanides Radiometals

¹¹¹In Radiolabeling: Purity and Yield

In a preclinical study developing ¹¹¹In-labeled nimotuzumab (anti-EGFR monoclonal antibody) for SPECT imaging of non-small cell lung cancer, p-SCN-Bn-DTPA demonstrated high-efficiency conjugation and radiolabeling. UV spectroscopy confirmed the attachment of an average of five p-SCN-Bn-DTPA chelators per antibody molecule under optimized conjugation conditions (1:25 antibody-to-chelate molar ratio, 1 hour at 25 °C) [1]. Subsequent ¹¹¹In radiolabeling yielded radiochemical purity of 98.85 ± 0.14% as determined by HPLC analysis, with an overall labeling yield exceeding 96% and specific activity of 3.5 ± 0.25 mCi per mg of immunoconjugate [2]. In vitro serum stability assessment at 37 °C demonstrated 94.25 ± 0.34% intact radioconjugate retention, supporting the suitability of this acyclic chelator for ¹¹¹In-based antibody imaging applications.

Indium-111 SPECT Imaging Antibody Conjugation Radiochemical Purity

⁶⁸Ga Pharmacokinetics vs. NOTA and NODAGA

In a comparative biodistribution study of ⁶⁸Ga-labeled fatty acid conjugates for cardiac metabolic imaging, p-SCN-Bn-DTPA demonstrated measurably different pharmacokinetic behavior compared to macrocyclic NOTA and NODAGA-based conjugates. At 2 minutes post-injection in Swiss mice, myocardial uptake of ⁶⁸Ga-DTPA-undecanoic acid was 1.3 ± 0.5% ID/g, which was substantially lower than ⁶⁸Ga-NOTA-undecanoic acid (7.4 ± 2.8% ID/g) and ⁶⁸Ga-NODAGA-undecanoic acid (3.8 ± 0.6% ID/g) [1]. Additionally, the DTPA complex exhibited increased washout kinetics from the liver compared to other ⁶⁸Ga derivatives, indicating faster hepatic clearance [2]. These quantifiable differences in organ uptake and clearance underscore that the chelator scaffold—acyclic DTPA versus macrocyclic NOTA/NODAGA—profoundly influences the in vivo distribution of the identical targeting vector.

Gallium-68 PET Imaging Biodistribution Fatty Acid Conjugates

⁶⁴Cu Labeling Efficiency vs. Macrocyclic Chelators

In a controlled study comparing six commercially available bifunctional chelators conjugated to rituximab, p-SCN-Bn-DTPA exhibited measurably lower initial ⁶⁴Cu radiolabeling efficiency compared to macrocyclic analogs. All immunoconjugates were radiolabeled in 0.1M ammonium acetate buffer (pH 6) with 10 MBq of ⁶⁴Cu acetate. While macrocyclic chelators (p-SCN-Bn-DOTA, p-SCN-Bn-OXO-DO3A, p-SCN-Bn-NOTA, p-SCN-Bn-PCTA) achieved labeling efficiencies exceeding 99%, the Bn-DTPA-rituximab conjugate reached only 92% labeling efficiency [1]. Furthermore, NOTA-rituximab demonstrated superior performance under dilute conditions, retaining 50% radiolabeling efficiency at a conjugate concentration of 27 nM, whereas DTPA-based conjugates required substantially higher concentrations to achieve comparable labeling yields [2]. This quantitative disparity in labeling efficiency under standard and dilute conditions represents a key differentiator for applications requiring high specific activity ⁶⁴Cu immunoconjugates.

Copper-64 Radiolabeling Efficiency ImmunoPET Specific Activity

p-SCN-Bn-DTPA: Key Application Scenarios


Lu-177/Y-90 Radioimmunotherapy Conjugates

Based on the demonstrated capacity to conjugate an average of 8.8 chelators per antibody molecule—44% higher than p-SCN-Bn-DOTA (6.1 chelators per antibody)—p-SCN-Bn-DTPA is optimally suited for the preparation of radioimmunoconjugates intended for beta-emitting therapeutic radionuclides such as Lu-177 and Y-90 [1]. The increased chelator density per antibody molecule enables higher specific activities (mCi/mg), which is critical for delivering therapeutic radiation doses to tumors while minimizing the total antibody mass administered. The preserved antibody integrity and >95% radiochemical purity for Lu-177 labeling further support the development of lyophilized 'ready-to-label' kit formulations for clinical radioimmunotherapy applications [2].

¹¹¹In SPECT Imaging of Antibodies

For ¹¹¹In-based SPECT imaging of antibody biodistribution and tumor targeting, p-SCN-Bn-DTPA provides quantifiably superior labeling performance compared to macrocyclic alternatives such as DOTA. As demonstrated with nimotuzumab conjugates, p-SCN-Bn-DTPA achieves radiochemical purity of 98.85 ± 0.14%, labeling yields >96%, and specific activity of 3.5 ± 0.25 mCi/mg [3]. In contrast, DOTA-based conjugates under comparable conditions yield labeling efficiencies in the 45-50% range, making p-SCN-Bn-DTPA the technically preferable acyclic chelator for ¹¹¹In-antibody SPECT applications where DOTA's slow room-temperature complexation kinetics and modest yields present practical limitations [4].

Renally-Cleared, Rapid-Excretion Probes

The quantifiably lower serum stability of ⁶⁴Cu-p-SCN-Bn-DTPA immunoconjugates (<40% retention over 48 hours vs. >94% for macrocyclic chelators) [5], combined with the demonstrated faster hepatic washout and lower myocardial retention of ⁶⁸Ga-DTPA conjugates relative to NOTA/NODAGA analogs [6], positions p-SCN-Bn-DTPA for applications where rapid clearance and limited in vivo persistence are desirable. This includes the development of renally-cleared peptide or small-molecule probes for diagnostic imaging, pre-targeting strategies requiring labile metal-chelate intermediates, or scenarios where minimizing long-term radiation dose from residual circulating activity is a primary design objective.

Lanthanide MRI Contrast and Bimodal Probes

The DTPA core within p-SCN-Bn-DTPA forms thermodynamically robust complexes with stability constants exceeding 10²⁰ for lanthanide ions such as Gd³⁺, significantly surpassing EDTA-based chelation frameworks [7]. This exceptional stability, combined with the isothiocyanate moiety for covalent conjugation to targeting vectors (antibodies, peptides, nanoparticles), makes p-SCN-Bn-DTPA well-suited for the synthesis of gadolinium-based MRI contrast agents and bimodal SPECT/MRI or PET/MRI imaging probes . The benzyl spacer between the DTPA core and reactive isothiocyanate ensures that bioconjugation does not compromise the metal-binding cavity or alter the relaxivity properties of the Gd³⁺ complex.

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